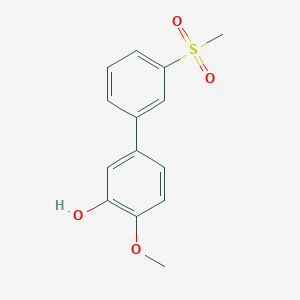
5-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95%, is a highly pure, crystalline compound that has been used for decades in a variety of scientific and industrial applications. It is a white powder that is soluble in various organic solvents and has a melting point of approximately 130°C. Due to its unique properties, 5-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95%, is a valuable compound for research and development in a variety of fields.
Aplicaciones Científicas De Investigación
5-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95%, has been used in a variety of scientific research applications. It is used as a model compound to study the mechanisms of organic reactions, as well as to study the properties of polymers materials. It has also been used in the synthesis of a variety of pharmaceuticals, dyes, and other compounds.
Mecanismo De Acción
The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95%, is not fully understood. However, it is believed that the compound acts as a catalyst for the formation of a variety of organic compounds. It is also believed to be involved in the formation of various polymers materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95%, are not well understood. However, it is believed that the compound does not have any significant toxic effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95%, in laboratory experiments include its high purity, its low cost, and its ease of synthesis. The main limitation is the lack of information regarding its biochemical and physiological effects.
Direcciones Futuras
Future research should focus on further understanding the biochemical and physiological effects of 5-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95%. Additionally, research should focus on developing new synthetic methods for producing the compound, as well as exploring new applications for the compound. Finally, research should also focus on improving the safety of the compound for use in laboratory experiments.
Métodos De Síntesis
5-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95%, is synthesized through a multi-step reaction involving the use of a variety of organic compounds. The first step involves the reaction of 4-chlorophenol with formaldehyde in the presence of sodium hydroxide to produce 3-chloro-4-hydroxybenzaldehyde. This is then reacted with sodium methoxide to produce 5-(3-carboxy-4-chlorophenyl)-2-methoxyphenol, 95%.
Propiedades
IUPAC Name |
2-chloro-5-(3-hydroxy-4-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-19-13-5-3-9(7-12(13)16)8-2-4-11(15)10(6-8)14(17)18/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFRLSDQHKXJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685746 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol | |
CAS RN |
1261901-56-7 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)


